molecular formula C14H16N2O2S B495171 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide CAS No. 332021-73-5

2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide

Cat. No.: B495171
CAS No.: 332021-73-5
M. Wt: 276.36g/mol
InChI Key: ASBKOTZNRAVCSM-UHFFFAOYSA-N
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Description

2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound supplied for laboratory research use. It belongs to the benzenesulfonamide class, which is known to be a privileged structure in medicinal chemistry and drug discovery . The molecular structure incorporates a 2,4-dimethylbenzenesulfonamide group linked to a 3-pyridylmethyl moiety. Research into sulfonamide derivatives similar to this compound has shown a range of potential biological activities, with studies investigating their applications as enzyme inhibitors for targets such as α-amylase, α-glucosidase, and acetylcholinesterase . The presence of both the dimethyl-substituted benzene ring and the pyridine ring in a single molecule may contribute to its properties and research value. This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request detailed specifications, including CAS number, molecular formula, and analytical data.

Properties

IUPAC Name

2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-11-5-6-14(12(2)8-11)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBKOTZNRAVCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201517
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with pyridin-3-ylmethanamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new antibacterial agents due to its sulfonamide group.

    Biological Studies: The compound is studied for its potential inhibitory effects on certain enzymes and proteins, making it a candidate for drug development.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The compound binds to the active site of the enzyme, blocking the access of PABA and thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

Compound Name Substituents on Benzene Ring Pyridine Position Additional Functional Groups Key Structural Differences
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide 2,4-dimethyl Pyridin-3-ylmethyl None Reference compound
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 4-methyl Pyridin-3-yl (with aniline) Aniline substituent Enhanced π-π interactions due to aniline; potential for increased binding affinity
4-(Trifluoromethyl)-N-(trimethylpyridin-2-yl)benzenesulfonamide 4-trifluoromethyl Pyridin-2-yl Trifluoromethyl group Higher lipophilicity and metabolic stability due to CF₃
N-(Pyridin-2-ylmethyl)-4-aminobenzenesulfonamide 4-amino Pyridin-2-ylmethyl Amino group Improved solubility via NH₂; altered electronic effects

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in ): Increase lipophilicity and metabolic resistance but may reduce aqueous solubility.
  • Pyridine Position : Pyridin-3-ylmethyl vs. pyridin-2-yl (as in ) alters hydrogen-bonding capacity and spatial orientation in target binding .

Functional Group Modifications Beyond the Core Structure

Compound Name Additional Functional Groups Potential Impact on Properties
2-(N-Ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide Ethyl, ethoxy, and acetamide groups Increased molecular weight (MW = ~450 g/mol); possible flexibility from acetamide
4-(Imidazo[1,2-a]pyridin-3-yl)-N-(dimethylaminoethyl)benzenesulfonamide Imidazo-pyridine and dimethylaminoethyl chains Enhanced binding to kinase targets (e.g., cyclin-dependent kinases)
IIIa (Quinoline-based sulfonamide) Chloro, methoxy, and styryl groups Extended conjugation may improve fluorescence or photostability

Key Observations :

  • Acetamide Derivatives (e.g., ): Introduce conformational flexibility, which may influence bioavailability.
  • Heterocyclic Extensions (e.g., imidazo-pyridine in ): Expand π-system for stronger target interactions but increase synthetic complexity.
  • Chlorine/Methoxy Groups (e.g., ): Electron-withdrawing Cl and donating OCH₃ modulate electronic density, affecting reactivity.

Crystallographic Validation

  • Programs like SHELX and validation tools ensure accurate structural determination. For example, the trimethylpyridin-2-yl group in was confirmed via single-crystal X-ray diffraction.

Biological Activity

Overview

2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is an organic compound classified under sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial properties. This compound features a sulfonamide group attached to a benzene ring with specific substitutions that may confer unique biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H16_{16}N2_{2}O2_{2}S. Its structure includes:

  • Sulfonamide Group : Essential for antibacterial activity.
  • Benzene Ring : Provides stability and hydrophobic interactions.
  • Pyridine Substitution : Potentially enhances binding affinity to biological targets.

The primary mechanism of action for this compound involves the inhibition of bacterial enzymes by mimicking para-aminobenzoic acid (PABA). This inhibition prevents the synthesis of folic acid, essential for bacterial growth and replication. The compound binds to the active site of dihydropteroate synthase, blocking the access of PABA and exerting its antibacterial effects.

Antibacterial Properties

Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They are effective against various Gram-positive and Gram-negative bacteria. The specific substitution pattern in this compound may enhance its efficacy compared to traditional sulfonamides.

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that compounds with similar structures exhibit significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related sulfonamides often range from 0.5 to 32 µg/mL depending on the bacterial strain .
  • Cytotoxicity Assays : In vitro studies have shown that this compound displays selective cytotoxicity against cancer cell lines while showing reduced toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
  • Comparative Analysis : When compared to other sulfonamides like sulfamethoxazole and sulfadiazine, this compound exhibits a unique profile in terms of binding affinity and biological activity due to its specific substituents.

Table 1: Biological Activity Comparison

Compound NameMIC (µg/mL)Selectivity IndexTarget Organism
This compound0.5 - 32HighE. coli, S. aureus
Sulfamethoxazole1 - 16ModerateVarious Gram-negative bacteria
Sulfadiazine0.25 - 8ModerateStreptococcus pneumoniae

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis

ParameterOptimal ConditionImpact on YieldReference
SolventDMF85–90%
Temperature0–25°CMinimizes byproducts
Reaction Time12–18 hoursMaximizes conversion

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretation
¹H NMR (400 MHz, DMSO-d₆)δ 2.25 (s, 6H, CH₃), δ 4.45 (s, 2H, CH₂)Confirms methyl and linker groups
HRMS (ESI+)m/z 305.1082 [M+H]⁺Matches theoretical mass

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